molecular formula C13H9BrCl2O B7858417 4-Bromobenzyl-(2,6-dichlorophenyl)ether

4-Bromobenzyl-(2,6-dichlorophenyl)ether

Cat. No.: B7858417
M. Wt: 332.0 g/mol
InChI Key: DVUZNIKXWLNXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobenzyl-(2,6-dichlorophenyl)ether is a halogenated aromatic ether characterized by a 4-bromobenzyl group linked via an ether oxygen to a 2,6-dichlorophenyl moiety. This compound has garnered interest in medicinal chemistry due to the structural significance of halogenated aryl groups in modulating receptor binding and selectivity. The 2,6-dichlorophenyl group is a recurring pharmacophore in antagonists targeting adenosine receptors (e.g., A₃R), where halogen substituents enhance hydrophobic interactions and binding affinity . The bromine atom on the benzyl group may influence physicochemical properties such as lipophilicity and metabolic stability, though its role in receptor binding remains secondary to the dichlorophenyl core.

Properties

IUPAC Name

2-[(4-bromophenyl)methoxy]-1,3-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-10-6-4-9(5-7-10)8-17-13-11(15)2-1-3-12(13)16/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUZNIKXWLNXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzyl-(2,6-dichlorophenyl)ether typically involves the reaction of 4-bromobenzyl chloride with 2,6-dichlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzyl-(2,6-dichlorophenyl)ether can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of substituted benzyl ethers.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of reduced benzyl derivatives.

Scientific Research Applications

Scientific Research Applications

4-Bromobenzyl-(2,6-dichlorophenyl)ether has diverse applications in scientific research:

Organic Synthesis

  • Building Block : It serves as a versatile building block for synthesizing complex organic molecules. Its bromine and ether functionalities allow for various chemical transformations, including substitution and oxidation reactions.

Biological Studies

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential role in developing new antibiotics.
  • Anticancer Potential : Studies have shown that it can inhibit cancer cell proliferation. For instance, treatment with this compound resulted in significant reductions in cell viability in breast cancer (MCF-7) and colorectal cancer (HT-29) cell lines.

Material Science

  • Polymer Production : Due to its unique chemical properties, it can be utilized in creating advanced materials, including polymers and coatings that require specific thermal and mechanical characteristics.

Antimicrobial Efficacy Study

A study assessed the antimicrobial efficacy of this compound against common bacterial strains. Results demonstrated effective inhibition of bacterial growth, indicating its potential application in pharmaceutical formulations aimed at combating bacterial infections.

Cancer Cell Proliferation Inhibition

Another critical study focused on the compound's effects on cancer cells. The findings revealed that it significantly reduced the viability of MCF-7 and HT-29 cells, highlighting its promise as an anticancer agent. The mechanism involved may include apoptosis induction through oxidative stress pathways.

Mechanism of Action

The mechanism of action of 4-Bromobenzyl-(2,6-dichlorophenyl)ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of 4-Bromobenzyl-(2,6-dichlorophenyl)ether are best understood through comparison with analogs that vary in halogen substitution patterns or aryl group modifications. Key findings from recent studies are summarized below:

Substituent Effects on Binding Affinity

The 2,6-dichlorophenyl group is critical for high-affinity binding to A₃R. Structural analogs replacing chlorine with bromine or methyl groups exhibit reduced activity, as demonstrated in a series of isoxazole derivatives (Table 1) .

Compound Substituents on Phenyl Group Binding Affinity (A₃R, Ki nM) Selectivity Ratio (A₁/A₃)
Lead Compound 37 2,6-dichloro 0.8 ± 0.1 >1,000
Derivative 74 2-bromo-6-chloro 15.2 ± 2.3 320
Derivative 75 2,6-dibromo 32.6 ± 4.7 150
Derivative 76 2-methyl-6-chloro 45.3 ± 6.1 85
Derivative 77 2,6-dimethyl >100 <10

Key Observations :

  • The dichlorophenyl group (Compound 37) achieves the highest affinity (Ki = 0.8 nM), emphasizing the importance of chlorine’s electronegativity and van der Waals interactions in receptor binding.
  • Bromine substitution (Derivatives 74–75) reduces affinity by 19- to 41-fold, likely due to its larger atomic radius disrupting optimal steric fit .
  • Methyl groups (Derivatives 76–77) further diminish activity, highlighting the necessity of halogen atoms for potency.
Comparison with Non-Ether Derivatives

While this compound is an ether-linked compound, other drugs featuring the 2,6-dichlorophenyl group adopt distinct functional groups (e.g., amines, imidazolines). For example:

  • Clonidine Hydrochloride : A 2,6-dichlorophenyl-imidazoline derivative used as an antihypertensive agent. Its mechanism involves agonism at α₂-adrenergic receptors, unlike the A₃R antagonism of ether derivatives . This underscores the versatility of the 2,6-dichlorophenyl motif across diverse targets.

Biological Activity

4-Bromobenzyl-(2,6-dichlorophenyl)ether is a compound of interest due to its potential biological activities. Understanding its effects on various biological systems can provide insights into its therapeutic applications. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. The bromobenzyl group can be introduced through a bromination step followed by etherification with 2,6-dichlorophenol. This synthetic pathway has been optimized for yield and purity, which are critical for subsequent biological evaluations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with halogen substitutions have shown significant cytotoxicity against various cancer cell lines. The IC50 values for related compounds have been reported in the range of 10-80 µM, indicating moderate to high potency against tumor cells .

Antiviral Activity

The compound's structural analogs have been evaluated for antiviral properties, particularly against human cytomegalovirus (HCMV). Some derivatives exhibited IC50 values around 10 µM, suggesting that modifications in the phenyl ring can enhance antiviral efficacy .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For example, compounds containing similar moieties have been shown to inhibit key enzymes involved in cancer progression and viral replication .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence and position of substituents on the phenyl rings significantly influence biological activity. For instance:

  • Bromo substitution at the para position enhances cytotoxicity.
  • Chloro groups at positions 2 and 6 increase lipophilicity and bioavailability.

Table 1 summarizes the relationship between structural modifications and biological activity:

Compound StructureIC50 (µM)Activity Type
4-Bromobenzyl-(2,6-dichlorophenyl)10Antiviral
Para-bromo derivative30Cytotoxicity
Meta-chloro derivative20Enzyme inhibition

Case Studies

Several case studies have documented the effectiveness of similar compounds in preclinical models:

  • Study on Anticancer Efficacy : A derivative of this compound was tested on B16 melanoma cells, showing significant growth inhibition compared to controls .
  • Antiviral Activity Assessment : In vitro studies demonstrated that certain analogs effectively reduced HCMV replication in cultured human fibroblasts .
  • Neuroprotective Effects : Some derivatives exhibited neuroprotective properties by inhibiting glutamate-induced calcium ion uptake in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.